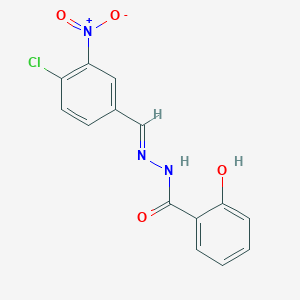![molecular formula C12H10F3N3O2 B463197 ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate CAS No. 28313-73-7](/img/structure/B463197.png)
ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate, also known as 2E-Cyano-3-trifluoromethylphenylhydrazinylidene ethanoate, is a novel synthetic compound that has been gaining attention in recent years due to its potential applications in the fields of chemical synthesis, scientific research, and drug development. This compound is a derivative of cyanohydrazide, which is a highly reactive chemical that is used in the synthesis of various compounds. It has a unique structure that is composed of an ethanoate group attached to a cyano group, a trifluoromethylphenylhydrazinylidene group, and an ethyl group. This compound has been studied for its various properties, such as its reactivity, solubility, and stability.
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Impact
One significant area of research involving ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate is its biodegradation and the environmental impact of similar compounds. Studies have summarized the current knowledge on the biodegradation and fate of related chemicals like ethyl tert-butyl ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, offering insights into the potential environmental fate and biodegradation mechanisms of structurally similar compounds. This research highlights the microbial pathways and enzymatic reactions involved in the degradation process, providing a foundation for understanding how similar compounds might behave in the environment (Thornton et al., 2020).
Toxicological Review and Health Implications
Another critical aspect of scientific research on similar compounds is their toxicological impact and potential health implications. Ethyl tertiary-butyl ether (ETBE), for instance, has been extensively reviewed for its toxicological effects. Research has detailed the low toxicity and non-irritant properties of ETBE, alongside its neurological effects at high exposure levels. Such studies are instrumental in understanding the safety, risks, and regulatory considerations related to the use and exposure of this compound and similar compounds in various applications (Mcgregor, 2007).
Antioxidant Capacity and Chemical Interactions
Research into the antioxidant capacity of compounds and their chemical interactions is also relevant. Studies have explored the reaction pathways and antioxidant capacity of compounds through assays like the ABTS/PP decolorization assay. Such research provides insights into the chemical behavior, potential applications, and interactions of this compound with other substances. Understanding these interactions is crucial for developing applications in fields ranging from pharmaceuticals to materials science (Ilyasov et al., 2020).
Eigenschaften
IUPAC Name |
ethyl (2E)-2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10(7-16)18-17-9-5-3-4-8(6-9)12(13,14)15/h3-6,17H,2H2,1H3/b18-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFRCJNDHXSWQK-VCHYOVAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B463159.png)

![2-{[(4-Anilinophenyl)imino]methyl}-4-nitrophenol](/img/structure/B463167.png)

![2-{[(2,4-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B463172.png)
![2-[({4'-[(2-Hydroxy-3-methoxybenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol](/img/structure/B463173.png)



![2-[({3-nitrophenyl}imino)methyl]-1H-pyrrole](/img/structure/B463226.png)

![5-(Diethylamino)-2-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B463241.png)
![2-[(2-Hydroxy-3-methoxybenzylidene)amino]benzonitrile](/img/structure/B463247.png)